Dexfenfluramine (+)-camphorate
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Overview
Description
Dexfenfluramine (+)-camphorate is a compound known for its role as a serotonergic anorectic drug. It is the d-enantiomer of fenfluramine and is structurally similar to amphetamine, but it lacks any psychologically stimulating effects. Dexfenfluramine was marketed under the name Redux and was used to reduce appetite by increasing the amount of extracellular serotonin in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexfenfluramine involves several steps:
Hydrolysis: A 2-(3-(trifluoromethyl)phenyl)acetonitrile composition is hydrolyzed to produce a 2-(3-(trifluoromethyl)phenyl)acetic acid composition.
Reaction with Acetic Anhydride: The 2-(3-(trifluoromethyl)phenyl)acetic acid composition is reacted with acetic anhydride and a catalyst to produce a 1-(3-(trifluoromethyl)phenyl)propan-2-one composition.
Reductive Amination: The 1-(3-(trifluoromethyl)phenyl)propan-2-one composition is reductively aminated with ethylamine using a borohydride reducing agent to produce a fenfluramine composition.
Industrial Production Methods
Industrial production methods for dexfenfluramine involve similar synthetic routes but are scaled up to meet commercial demands. These methods ensure the production of pharmaceutically acceptable salts of fenfluramine with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Dexfenfluramine undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dexfenfluramine can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Dexfenfluramine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study serotonergic activity and its effects on appetite control.
Biology: Investigated for its role in neurotransmitter regulation and its impact on feeding behavior.
Medicine: Used in the management of obesity and weight loss.
Industry: Utilized in the development of weight loss medications and other pharmaceutical products.
Mechanism of Action
Dexfenfluramine exerts its effects by binding to the serotonin reuptake pump, inhibiting serotonin reuptake, and increasing serotonin levels in the brain’s synapses. This leads to greater serotonin receptor activation, enhancing serotonergic transmission in the centers of feeding behavior located in the hypothalamus. This suppresses the appetite for carbohydrates .
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: The parent compound of dexfenfluramine, also used as an anorectic agent.
Norfenfluramine: A metabolite of fenfluramine, known for its serotonergic activity.
Phentermine: Another anorectic agent that acts on the central nervous system to suppress appetite.
Uniqueness
Dexfenfluramine is unique in its specific action on serotonin reuptake and its ability to increase serotonin levels without the psychologically stimulating effects seen in other amphetamine-like compounds. This makes it particularly effective in reducing appetite and managing weight loss .
Properties
CAS No. |
97158-54-8 |
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Molecular Formula |
C22H32F3NO4 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m01/s1 |
InChI Key |
GBMYZGXLAHAFPC-JGTDEUSISA-N |
Isomeric SMILES |
CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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